molecular formula C10H21Cl2N3O B6598422 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride CAS No. 1182708-84-4

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride

Cat. No.: B6598422
CAS No.: 1182708-84-4
M. Wt: 270.20 g/mol
InChI Key: MBGZSHKWSWWQDX-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride typically involves the reaction of piperazine and pyrrolidine with an appropriate acylating agent. The reaction conditions often require a solvent such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated compounds and strong nucleophiles like sodium hydride (NaH) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The piperazine and pyrrolidine rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperazin-1-yl)ethanone
  • 1-(Pyrrolidin-1-yl)ethanone
  • 2-(Piperazin-1-yl)ethanol

Uniqueness

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride is unique due to the presence of both piperazine and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-piperazin-1-yl-1-pyrrolidin-1-ylethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10(13-5-1-2-6-13)9-12-7-3-11-4-8-12;;/h11H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGZSHKWSWWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743754
Record name 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182708-84-4
Record name 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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